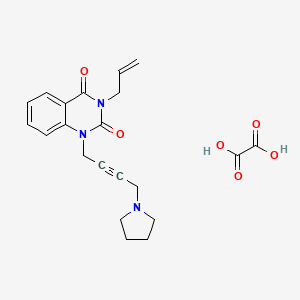

3-Allyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2,4(1H,3H)-quinazolinedione oxalate

Description

Properties

CAS No. |

23905-27-3 |

|---|---|

Molecular Formula |

C21H23N3O6 |

Molecular Weight |

413.4 g/mol |

IUPAC Name |

oxalic acid;3-prop-2-enyl-1-(4-pyrrolidin-1-ylbut-2-ynyl)quinazoline-2,4-dione |

InChI |

InChI=1S/C19H21N3O2.C2H2O4/c1-2-11-22-18(23)16-9-3-4-10-17(16)21(19(22)24)15-8-7-14-20-12-5-6-13-20;3-1(4)2(5)6/h2-4,9-10H,1,5-6,11-15H2;(H,3,4)(H,5,6) |

InChI Key |

RIJUPJGDOXKHKZ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN1C(=O)C2=CC=CC=C2N(C1=O)CC#CCN3CCCC3.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Alkyl-Substituted Quinazolinedione Oxalates

lists analogs with varying alkyl chains at position 3 (Table 1):

| Compound | Substituent (Position 3) | CAS | Molecular Formula | Key Differences |

|---|---|---|---|---|

| Target Compound | Allyl | 321392-10-3 | C21H23N3O6 | Enhanced π-orbital interactions due to allyl group |

| 3-Ethyl analog | Ethyl | 23905-25-1 | C19H21N3O6 | Reduced steric bulk; lower lipophilicity |

| 3-Propyl analog | Propyl | 23905-26-2 | C20H23N3O6 | Intermediate chain length; moderate solubility |

| 3-Butyl analog | Butyl | 23905-28-4 | C21H25N3O6 | Increased hydrophobicity; potential membrane penetration |

Functional Implications :

Functional Analogs: Activity-Driven Comparisons

Anti-Angiogenesis Agents

- 3-(2'-Aminoglucosyl)-quinazolinedione (5d): Exhibits anti-angiogenesis activity (IC50 = 12 μM) due to sugar moiety enhancing target affinity. The target compound lacks polar sugar groups but may leverage pyrrolidinyl-butynyl interactions for similar pathways .

Adenosine Uptake Inhibitors

- KF24345: A morpholinoquinazoline derivative with piperidinyl groups. While structurally distinct, both KF24345 and the target compound modulate nucleoside transporters, suggesting shared SAR principles (e.g., nitrogen-rich substituents critical for binding) .

Serotonin Antagonists

Chlorination Efficiency

- Target Compound : Dichlorination at positions 2 and 4 is challenging, yielding only 11% in similar quinazolinediones (e.g., 2,4(1H,3H)-quinazolinedione → 2,4-dichloroquinazoline) .

- Azine Analogs : Chlorination proceeds smoothly in pyrazolo[3,4-d]pyrimidines (85–90% yield), highlighting the quinazolinedione core’s lower reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.